molecular formula C70H113N25O13S B12395202 Lactoferricin, bovine

Lactoferricin, bovine

Cat. No.: B12395202
M. Wt: 1544.9 g/mol
InChI Key: WYQWAYUTSJMKOS-KYWDJMBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactoferricin, bovine, is an amphipathic, cationic peptide derived from the protein lactoferrin. Lactoferrin is a glycoprotein belonging to the transferrin family, which can be found in mammalian milk. Lactoferricin is generated by the pepsin-mediated digestion of lactoferrin and is known for its potent antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactoferricin can be synthesized through the enzymatic digestion of lactoferrin using pepsin. The process involves incubating lactoferrin with pepsin under acidic conditions (pH 2-3) at 37°C for several hours. The resulting peptide fragments are then purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of lactoferricin involves the large-scale fermentation of genetically modified microorganisms that express lactoferrin. The lactoferrin is then extracted and subjected to pepsin digestion to produce lactoferricin. This method allows for the efficient and cost-effective production of lactoferricin for various applications .

Comparison with Similar Compounds

Lactoferricin is unique compared to other similar compounds due to its potent antimicrobial and anticancer properties. Similar compounds include:

Lactoferricin’s unique structure and potent biological activities make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C70H113N25O13S

Molecular Weight

1544.9 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C70H113N25O13S/c1-39(2)33-53(59(100)86-38-57(97)98)93-62(103)48(21-9-11-28-72)88-60(101)47(20-8-10-27-71)89-65(106)52(26-32-109-3)92-61(102)50(23-14-31-83-70(79)80)90-66(107)54(34-40-36-84-45-18-6-4-15-42(40)45)95-64(105)51(24-25-56(74)96)91-67(108)55(35-41-37-85-46-19-7-5-16-43(41)46)94-63(104)49(22-13-30-82-69(77)78)87-58(99)44(73)17-12-29-81-68(75)76/h4-7,15-16,18-19,36-37,39,44,47-55,84-85H,8-14,17,20-35,38,71-73H2,1-3H3,(H2,74,96)(H,86,100)(H,87,99)(H,88,101)(H,89,106)(H,90,107)(H,91,108)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,97,98)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI Key

WYQWAYUTSJMKOS-KYWDJMBTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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